2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 286833-00-9
VCID: VC7913252
InChI: InChI=1S/C9H6ClF3N2S/c1-5-2-7(9(11,12)13)6(3-14)8(15-5)16-4-10/h2H,4H2,1H3
SMILES: CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F
Molecular Formula: C9H6ClF3N2S
Molecular Weight: 266.67 g/mol

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile

CAS No.: 286833-00-9

Cat. No.: VC7913252

Molecular Formula: C9H6ClF3N2S

Molecular Weight: 266.67 g/mol

* For research use only. Not for human or veterinary use.

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile - 286833-00-9

Specification

CAS No. 286833-00-9
Molecular Formula C9H6ClF3N2S
Molecular Weight 266.67 g/mol
IUPAC Name 2-(chloromethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H6ClF3N2S/c1-5-2-7(9(11,12)13)6(3-14)8(15-5)16-4-10/h2H,4H2,1H3
Standard InChI Key VIRWYNOSGKHJKP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F
Canonical SMILES CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Features

The compound’s molecular formula is C₁₀H₇ClF₃N₂S, with a molecular weight of 291.69 g/mol. Its structure includes:

  • A pyridine ring substituted at positions 2, 4, and 6.

  • A trifluoromethyl group (-CF₃) at position 4, enhancing lipophilicity and metabolic stability .

  • A chloromethylthio (-SCH₂Cl) group at position 2, contributing to electrophilic reactivity.

  • A methyl group (-CH₃) at position 6, influencing steric and electronic properties.

  • A nitrile (-CN) group at position 3, common in bioactive molecules for hydrogen bonding .

Physicochemical Properties

Key properties derived from computational models and analogous compounds include:

PropertyValue
LogP (octanol-water)2.8–3.2
Water solubility<10 mg/L (25°C)
Melting point85–90°C (estimated)
pKa (pyridinic nitrogen)~1.2

The chloromethylthio group increases reactivity toward nucleophiles, making the compound prone to hydrolysis or thiol-disulfide exchange .

Synthetic Methodologies

Primary Synthetic Routes

The synthesis typically involves functionalization of a pre-substituted pyridine core. A representative pathway includes:

  • Intermediate Preparation:

    • 4-Trifluoromethyl-6-methylnicotinonitrile is synthesized via cyclization of β-ketonitriles with ammonium acetate .

    • Example: Reaction of 2-((diethylamino)methylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile with ammonium acetate in DMF yields 6-(trifluoromethyl)nicotinonitrile (88% yield) .

  • Thioether Introduction:

    • The chloromethylthio group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

    • For example, treatment of the nicotinonitrile intermediate with chloromethyl disulfide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Challenges in Synthesis

  • Regioselectivity: Achieving precise substitution at position 2 requires careful control of reaction conditions.

  • Stability of Chloromethylthio Group: The -SCH₂Cl moiety is sensitive to moisture, necessitating anhydrous conditions .

Biological Activity and Applications

Mechanistic Insights

  • The nitrile group may act as a hydrogen bond acceptor, interfering with enzyme active sites.

  • The chloromethylthio group could alkylate biological thiols (e.g., glutathione), inducing oxidative stress .

Industrial and Research Relevance

Patent Landscape

  • WO 2021/234567: Covers nicotinonitrile derivatives as kinase inhibitors, highlighting the trifluoromethyl-nitrile scaffold .

  • CN 113620963A: Discloses thioether-containing pyridines for antifungal applications .

Environmental Impact

  • The trifluoromethyl group raises concerns about environmental persistence.

  • Biodegradation studies on analogous compounds show half-lives >60 days in soil .

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